

crystal structure comparison of multibrominated benzoic acids

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Compound Focus: 2,3,4,5-Tetrabromobenzoic acid

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Crystal Structure Comparison: A Case Study

The table below compares the crystal structures of two closely related bromo-hydroxy-benzoic acid derivatives, providing insight into how subtle chemical changes affect solid-state structure [1].

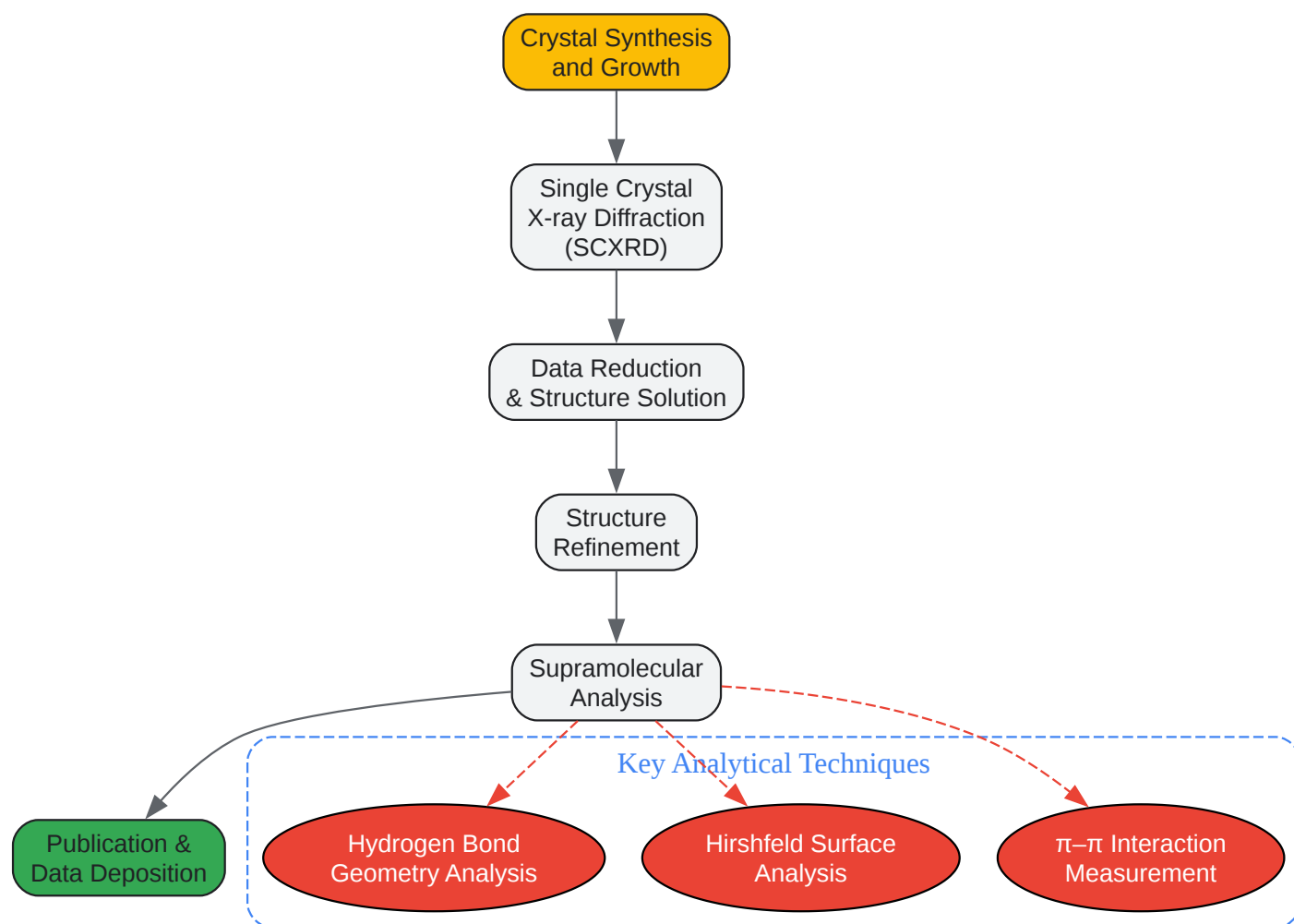
Feature	Methyl 4-bromo-2-(methoxymethoxy)benzoate (I)	4-bromo-3-(methoxymethoxy)benzoic acid (II)
Chemical Formula	C ₁₀ H ₁₁ BrO ₄	C ₉ H ₉ BrO ₄
Asymmetric Unit	One molecule	Two independent molecules (A & B)
Side Chain Conformation	O—C—O—C torsion: 67.3°	O—C—O—C torsion: -65.8° (A), -74.1° (B)
Dihedral Angle: Carboxyl vs. Ring	14.5°	6.6° (A), 9.1° (B)
Key Supramolecular Interactions	C—H⋯O H-bonds, Br⋯O contacts, C—H⋯π interactions	O—H⋯O H-bonds (dimers), C—H⋯O H-bonds, π—π interactions

Feature	Methyl 4-bromo-2-(methoxymethoxy)benzoate (I)	4-bromo-3-(methoxymethoxy)benzoic acid (II)
Architecture Dimensionality	3D architecture	Sheets (slabs) parallel to the bc plane
Specific Interaction Details	Br1...O4 = 3.047 Å	π - π distances: 3.679 Å (B-B), 3.843 Å (A-B)

> **Key Insight from the Comparison:** The presence of a free carboxylic acid group in **Compound II**, as opposed to a methyl ester in **Compound I**, directly enables the formation of very strong O—H...O hydrogen bonds. These strong bonds define the crystal structure by creating stable dimer units, which then assemble into higher-dimensional architectures via weaker interactions. The bromine position also influences the packing by modulating available interaction sites.

Experimental Protocols for Crystal Structure Analysis

The following methodology, derived from the search results, outlines the standard workflow for determining and analyzing crystal structures, as used for the compounds above [1] [2].



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Methodology Details:

- **Synthesis & Crystallization:** Compounds are synthesized and grown into high-quality single crystals, often using the **slow evaporation solution technique (SEST)** with a solvent like methanol [1] [3].
- **Data Collection & Structure Solution:** A single crystal X-ray diffraction (SCXRD) experiment is performed. Data is processed with software like **SAINT**, and the structure is solved using direct methods with programs like **SHELXS** [3].
- **Refinement & Analysis:** The structure is refined against all data using a full-matrix least-squares method in a program like **SHELXL** [3]. Critical analysis includes:

- **Hydrogen-Bond Geometry:** Measuring distances ($D\cdots A$) and angles ($D-H\cdots A$) to quantify interaction strength [1].
- **Hirshfeld Surface Analysis:** A computational method to visualize and quantify all intermolecular contacts in the crystal packing, providing crucial insights into interaction patterns [2].
- **π - π Interactions:** Measured by the distance between ring centroids and the inter-planar spacing [1].

Relevance in Pharmaceutical Development

The crystal structure of an API influences critical properties like stability, solubility, and bioavailability.

- **Biological Activity Foundation:** Benzoic and salicylic acid derivatives are known for analgesic, anti-inflammatory, and antimicrobial activities. Establishing their crystal structures provides a baseline for understanding structure-activity relationships [1].
- **Protein Binding Interactions:** Studies on the binding of substituted benzoic acids to serum albumin (a key carrier protein in blood) show that electron-density distribution in the aromatic ring crucially influences binding affinity. This is vital for predicting a drug's distribution and efficacy in the body [4].
- **Intermolecular Interactions & Solubility:** The specific hydrogen bonding and π - π interactions observed in the crystal structures directly impact the API's solubility and dissolution rate [1] [2].

How to Broaden the Analysis

To create a more comprehensive guide, you could:

- **Investigate Different Bromination Patterns:** Seek structures of di- and tri-brominated benzoic acids to compare the effects of multiple halogens.
- **Explore Co-crystals and Salts:** Research the crystal structures of pharmaceutical salts or co-crystals involving brominated benzoic acids, as these often have superior properties.
- **Incorporate Additional Analytical Data:** Complement SCXRD data with results from techniques like differential scanning calorimetry (DSC) for thermal stability and powder X-ray diffraction (PXRD) for bulk material characterization.

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